Ceftolozane is a novel antipseudomonal cephalosporin, belonging to the class of β-lactam antibiotics. [, ] It is typically administered in combination with tazobactam, a β-lactamase inhibitor, to broaden its spectrum of activity. [] Ceftolozane is designed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, which pose a significant threat in healthcare settings. [, , , ] In scientific research, ceftolozane serves as a valuable tool to study bacterial resistance mechanisms, explore novel antimicrobial combinations, and investigate its pharmacokinetic properties in various patient populations. [, , , , ]
Ceftolozane is a novel cephalosporin antibiotic that is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against multidrug-resistant Gram-negative bacteria. This combination is marketed under the brand name Zerbaxa and has been recognized for its effectiveness against difficult-to-treat infections, particularly those caused by Pseudomonas aeruginosa and other resistant pathogens. Ceftolozane exhibits potent bactericidal activity and is classified as a fifth-generation cephalosporin, which distinguishes it from earlier generations due to its enhanced spectrum of activity against resistant organisms .
Ceftolozane is derived from the cephalosporin class of antibiotics, which are characterized by their beta-lactam structure. It was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2014. The compound's classification as a beta-lactam antibiotic allows it to interfere with bacterial cell wall synthesis, which is crucial for bacterial survival .
The synthesis of ceftolozane involves several steps that include the activation of specific precursors. One notable method utilizes thiadiazolyl-oximinoacetic acid derivatives activated with methanesulfonyl chloride. The process typically consists of multiple stages, including purification and characterization of intermediates to ensure high purity and yield .
Key steps in the synthesis include:
The synthetic route has been optimized using both traditional experimental designs and multivariate statistical methods to ensure consistency and quality control throughout the manufacturing process .
Ceftolozane has a complex molecular structure characterized by a beta-lactam ring fused with a dihydrothiazine ring. Its chemical formula is CHNOS, and it has a molecular weight of 378.4 g/mol. The absolute configuration at stereocenters 6 and 7 is designated as 6R, 7R, and the oxime moiety adopts a Z configuration .
Ceftolozane undergoes various chemical reactions that are critical for its antibacterial activity:
In laboratory settings, forced degradation studies have been conducted to assess the stability of ceftolozane under various conditions such as heat, light, and pH variations .
Ceftolozane exerts its antibacterial effect primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for maintaining the structural integrity of bacterial cell walls. By binding to these proteins, ceftolozane disrupts peptidoglycan cross-linking, leading to cell lysis and death.
The combination with tazobactam further enhances its efficacy by inhibiting beta-lactamases that some bacteria produce to resist beta-lactam antibiotics. This synergistic effect allows for lower doses of ceftolozane while maintaining therapeutic effectiveness against resistant pathogens .
Ceftolozane is primarily used in clinical settings for treating complicated urinary tract infections (cUTIs) and complicated intra-abdominal infections (cIAIs). Its effectiveness against multidrug-resistant strains makes it a valuable option in hospitals facing high rates of antibiotic resistance.
Research continues into expanding its applications for other resistant infections, particularly those caused by Pseudomonas aeruginosa and Enterobacteriaceae species. Clinical studies have demonstrated promising results in treating infections that do not respond to conventional therapies .
Multidrug-resistant (MDR) Gram-negative pathogens pose a catastrophic threat to global public health, with carbapenem-resistant Pseudomonas aeruginosa, extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, and carbapenem-resistant Acinetobacter baumannii classified as critical priority pathogens by the World Health Organization. In 2019 alone, bacterial antimicrobial resistance directly caused 1.27 million deaths worldwide, with Gram-negative bacteria accounting for the overwhelming majority of these fatalities due to limited therapeutic options [1] [9]. The economic burden is equally staggering, with healthcare costs for MDR infections reaching $74,306 per case for carbapenem-resistant A. baumannii in the United States. Post-pandemic surveillance in Brazil demonstrated an alarming escalation of carbapenem-non-susceptible Klebsiella pneumoniae (47.6–57.0%) and P. aeruginosa (39.5–44.3%), severely compromising empirical antibiotic choices [3]. This resistance crisis stems primarily from three mechanisms: enzymatic degradation via β-lactamases, reduced antibiotic permeability through porin mutations, and upregulated efflux pumps—all of which ceftolozane uniquely circumvents.
Table 1: Resistance Rates of Key Gram-Negative Pathogens in Asia-Pacific (2015-2016) [9]
Pathogen | Carbapenem-Non-susceptible (%) | Ceftolozane/Tazobactam Susceptibility (%) |
---|---|---|
Pseudomonas aeruginosa | 39.5 | 88.8 |
Klebsiella pneumoniae | 57.0 | 43.0 |
Acinetobacter baumannii | 87.1 | <10 |
Escherichia coli | 3.4 | 96.0–98.5 |
Cephalosporins evolved through five generations, each overcoming specific resistance limitations of prior classes. First-generation agents (e.g., cefazolin) targeted Gram-positive cocci but lacked Gram-negative coverage. Subsequent generations expanded Gram-negative activity: second-generation (e.g., cefuroxime) covered Haemophilus influenzae, while third-generation (e.g., ceftazidime) added Pseudomonas aeruginosa and meningitis pathogens [1] [7]. Fourth-generation cephalosporins like cefepime combined anti-pseudomonal activity with stability against AmpC β-lactamases. However, the emergence of ESBLs and carbapenemases necessitated fifth-generation agents.
Ceftolozane represents a distinct subclass of fifth-generation cephalosporins optimized for P. aeruginosa. Its molecular structure features a pyrazole side chain at the C-3 position and an aminothiadiazole moiety at C-7β, differentiating it from ceftazidime. These modifications confer three advantages: (1) enhanced affinity for penicillin-binding proteins (PBP1b, PBP1c, and PBP3) in P. aeruginosa; (2) resistance to hydrolysis by chromosomal AmpC β-lactamases; and (3) avoidance of efflux by MexAB-OprM systems [4] [10]. Unlike ceftaroline (which targets MRSA), ceftolozane’s innovation lies in its unparalleled anti-pseudomonal potency, including strains resistant to all other β-lactams.
Table 2: Evolution of Cephalosporins Against Key Resistance Mechanisms
Generation | Representative Agents | Gram-Positive Activity | Gram-Negative Activity | Limitations |
---|---|---|---|---|
First | Cefazolin | ++++ | PEcK* | Narrow spectrum |
Third | Ceftazidime | ++ | Pseudomonas, ESBLs^ | AmpC hydrolysis |
Fourth | Cefepime | +++ | Pseudomonas, AmpC stable | Vulnerable to ESBLs/KPCs |
Fifth | Ceftolozane | ++ | MDR P. aeruginosa, ESBLs^ | Limited A. baumannii coverage |
Fifth | Ceftaroline | ++++ (MRSA) | Limited Gram-negative | No Pseudomonas activity |
*PEcK: Proteus mirabilis, E. coli, Klebsiella pneumoniae; ^With β-lactamase inhibitor
β-lactamase inhibitors (BLIs) are essential partners for cephalosporins in the era of enzymatic resistance. Traditional BLIs (clavulanate, sulbactam, tazobactam) irreversibly inhibit class A β-lactamases (TEM, SHV, CTX-M) but lack activity against class C (AmpC) and class D (OXA) enzymes [2]. Tazobactam, a triazolylmethyl-penicillanic acid sulfone, covalently binds to the active-site serine of class A enzymes, preventing ceftolozane hydrolysis. Crucially, its 1,2,3-triazole ring enables hydrogen bonding with Gly238 and Ser272 residues in CTX-M enzymes, enhancing inhibition compared to older BLIs [6].
The ceftolozane/tazobactam combination extends coverage to ESBL-producing Enterobacterales and anaerobic bacteria (e.g., Bacteroides fragilis). Pharmacodynamically, tazobactam protects ceftolozane without altering its pharmacokinetics: ceftolozane exhibits linear elimination (t₁/₂=2.3 hours, Vd=13.1–17.6 L), renal excretion (92%), and low protein binding (20%) [10]. The 2:1 dose ratio was optimized to achieve tazobactam concentrations exceeding the threshold required for β-lactamase saturation (4 μg/mL) throughout the dosing interval. However, neither tazobactam nor newer BLIs (avibactam, relebactam) inhibit metallo-β-lactamases (MBLs), necessitating combinations with agents like aztreonam for NDM/VIM-producing pathogens [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7